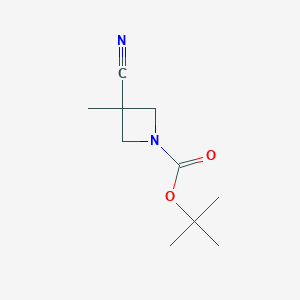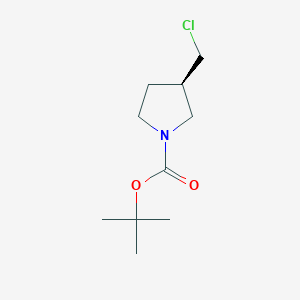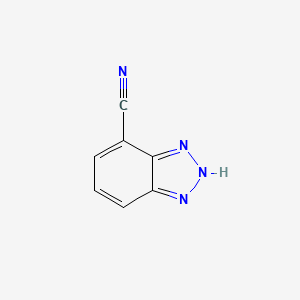
3-(4-Bromophenyl)-2'-cyanopropiophenone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves various reagents and conditions . For instance, a related compound, 3-(4-Bromophenyl)propanoic acid, has been synthesized and crystallized in the monoclinic system of P21/c space group .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques such as density functional theory (DFT) calculations, FTIR, and FT Raman spectra . For instance, the molecular structure of (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was successfully synthesized and crystallized in the monoclinic system of P21/c space group .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, pyrazolines and their derivatives have shown various biological and pharmacological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, 3-(4-Bromophenyl)propanoic acid has an average mass of 229.071 Da and a monoisotopic mass of 227.978592 Da .Wissenschaftliche Forschungsanwendungen
Chemistry Research
Synthesis of Liquid Crystal Polymers: This compound serves as a precursor in the synthesis of side-chain liquid crystal oligomers and polymers. These materials are crucial for creating displays with unique electro-optical properties due to their ability to align in response to electric fields .
Pharmaceutical Analysis
Microbial Identification: In pharmaceutical analysis, derivatives of this compound could be used as standards in chromatographic methods for identifying microbial contaminants. Accurate identification is vital for ensuring the safety and efficacy of pharmaceutical products .
Material Science
Development of Thermotropic Liquid Crystals: The compound is used to develop new thermotropic liquid crystals that exhibit a smectic A mesophase. These materials have potential applications in advanced display technologies and optoelectronic devices .
Biotechnology
Enzyme Inhibition Studies: It can be used to study the inhibition of enzymes such as acetylcholinesterase, which is significant in understanding neurotoxicity and developing treatments for related disorders .
Medical Research
Neurotoxicity Research: Derivatives of this compound have been studied for their effects on acetylcholinesterase activity and oxidative stress markers in biological systems, providing insights into neurotoxicity and potential therapeutic approaches .
Analytical Methods
Chromatographic Analysis: This compound could be used in developing analytical methods such as gas chromatography-mass spectrometry (GC-MS) for detecting and quantifying chemical species in various samples .
Wirkmechanismus
The mechanism of action of similar compounds has been studied. For instance, pyrazolines and their derivatives have shown various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-(4-bromophenyl)propanoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO/c17-14-8-5-12(6-9-14)7-10-16(19)15-4-2-1-3-13(15)11-18/h1-6,8-9H,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUQQBXKTKXKHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)CCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-2'-cyanopropiophenone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




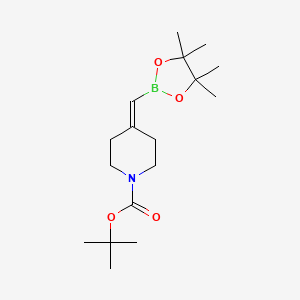
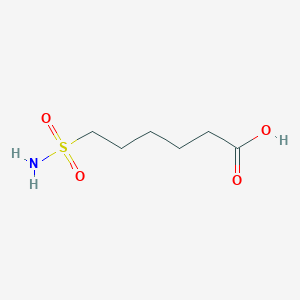
![3-Bromoisothiazolo[4,5-b]pyrazine](/img/structure/B1441227.png)


![benzyl 2-benzyl-4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B1441232.png)
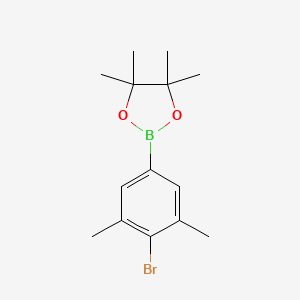

![2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]ethanol](/img/structure/B1441236.png)
